molecular formula C20H19FN4OS2 B2714868 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358527-86-2

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2714868
CAS No.: 1358527-86-2
M. Wt: 414.52
InChI Key: QNQKFLKAZPXGLA-UHFFFAOYSA-N
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Description

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorobenzyl and thiophen-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2/c1-3-25-18-17(13(2)23-25)22-20(28-12-14-6-4-7-15(21)10-14)24(19(18)26)11-16-8-5-9-27-16/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKFLKAZPXGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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